molecular formula C15H18ClN3O B10870419 2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide

2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide

Katalognummer: B10870419
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: YFWVPBLBEIWGHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide is a complex organic compound with a quinoline backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-cyano-5,6,7,8-tetrahydroquinoline: Shares a similar quinoline backbone but lacks the isopropyl and carboxamide groups.

    4-Cyano-8-isopropyl-5-methylquinoline: Similar structure but without the tetrahydro and chloro groups.

Uniqueness

2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide is unique due to its combination of functional groups and structural features

Eigenschaften

Molekularformel

C15H18ClN3O

Molekulargewicht

291.77 g/mol

IUPAC-Name

2-chloro-4-cyano-5-methyl-8-propan-2-yl-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C15H18ClN3O/c1-7(2)9-5-4-8(3)11-10(6-17)12(15(18)20)14(16)19-13(9)11/h7-9H,4-5H2,1-3H3,(H2,18,20)

InChI-Schlüssel

YFWVPBLBEIWGHX-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C2=NC(=C(C(=C12)C#N)C(=O)N)Cl)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.